molecular formula C₁₇H₁₆N₆O₂ B560538 TLR7-agonist-1 CAS No. 1642857-69-9

TLR7-agonist-1

Cat. No. B560538
CAS RN: 1642857-69-9
M. Wt: 336.35
InChI Key: FVKOYFLAKSGBBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TLR7-agonist-1 is a dual agonist of toll-like receptor 7 (TLR7) and TLR8 . It increases the levels of TNF-α, IFN-γ, IL-12p40, and chemokine (C-C motif) ligand 4 (CCL4) in human peripheral blood mononuclear cells (PBMCs) in a biphasic manner . TLR7 agonists, such as imiquimod, have been approved for topical use in treating warts caused by papillomavirus and for actinic keratosis . They have also been investigated for cancer immunotherapy due to their ability to induce robust production of anti-cancer cytokines such as interleukin-12 .

Scientific Research Applications

Cancer Immunotherapy

TLR7-agonist-1: has been identified as a potential therapeutic agent in cancer immunotherapy. It can activate innate immune responses and enhance the efficacy of anti-tumor immunity. Studies have shown that TLR7-agonist-1 can improve the presentation of tumor antigens and increase the infiltration of immune cells into the tumor microenvironment, potentially turning ‘cold’ tumors ‘hot’ and more responsive to immunotherapies .

Vaccine Adjuvant Development

In vaccine development, TLR7-agonist-1 is being explored as an adjuvant to boost the immune response. It has shown promise in enhancing the body’s immune reaction to vaccines, including those against infectious diseases like influenza and SARS-CoV-2, by promoting a stronger and more durable antibody response .

Autoimmune Disease Modulation

The modulation of TLR7 pathways is being investigated for the treatment of autoimmune diseasesTLR7-agonist-1 may help in rebalancing the immune system and reducing the inflammatory responses that are characteristic of autoimmune conditions such as systemic lupus erythematosus (SLE) and rheumatoid arthritis .

Inflammatory Disorders

TLR7-agonist-1: is also being studied for its role in inflammatory disorders. By activating TLR7, it can influence the production of pro-inflammatory cytokines and chemokines, which are key players in the pathogenesis of various inflammatory conditions. This makes TLR7-agonist-1 a potential target for new anti-inflammatory therapies .

Dermatological Applications

Topically applied TLR7-agonist-1 has been used in dermatology for the treatment of skin cancers and viral warts. Its immunomodulatory effects can induce local inflammation that helps in clearing the affected skin cells. Ongoing research aims to optimize its use and minimize side effects for broader dermatological applications .

Mechanism of Action

Target of Action

The primary target of TLR7-agonist-1 is Toll-like receptor 7 (TLR7) . TLR7 is a member of the Toll-like receptor family, which are key components of the innate immune system . TLR7 is predominantly expressed in immune cells such as macrophages, dendritic cells (DCs), natural killer (NK) cells, and B cells . It plays a crucial role in tumor immune surveillance and can influence tumor growth .

Mode of Action

TLR7-agonist-1 interacts with its target, TLR7, triggering a Th1 type innate immune response . This interaction leads to the activation of TLR7, which in turn stimulates the innate immune system . The activation of TLR7 enhances the antigen-presenting function of antigen-presenting cells (APCs), facilitating T-cell activation . Furthermore, TLR7 agonists can activate T cell-mediated antitumor responses, improving tumor therapy .

Pharmacokinetics

The pharmacokinetics of TLR7-agonist-1 are yet to be fully understood. It is known that the compound is designed to have unique physicochemical features that allow it to be administered systemically with a short half-life . This systemic administration is expected to expand the range of applicable cancer types .

Result of Action

The activation of TLR7 by TLR7-agonist-1 results in several molecular and cellular effects. It leads to the induction of certain cytokines and chemokines that can be applied to the treatment of some diseases . Furthermore, it enhances the infiltration of multiple immune cells, including cytotoxic T cells, into the tumor . This increased infiltration of immune cells into the tumor is one of the antitumor mechanisms of TLR7 agonists .

Action Environment

The action, efficacy, and stability of TLR7-agonist-1 can be influenced by various environmental factors. For instance, the expression of TLR7 varies in different kinds of cancers, which can affect the efficacy of TLR7-agonist-1 . Furthermore, the compound’s action can be influenced by the tumor-immune microenvironment . The combination of TLR7-agonist-1 with other therapies, such as immune checkpoint blockers, can also enhance its anti-tumor effects .

Safety and Hazards

TLR7-agonist-1 is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

4-[(5-methyl-1,2-oxazol-3-yl)methoxy]-5-(pyridin-2-ylmethyl)pyrrolo[3,2-d]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O2/c1-11-8-13(22-25-11)10-24-16-15-14(20-17(18)21-16)5-7-23(15)9-12-4-2-3-6-19-12/h2-8H,9-10H2,1H3,(H2,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKOYFLAKSGBBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)COC2=NC(=NC3=C2N(C=C3)CC4=CC=CC=N4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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